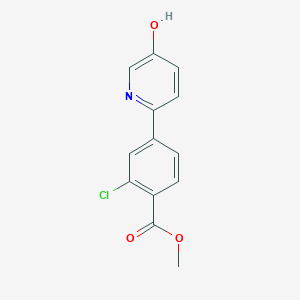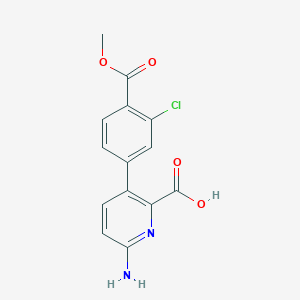
MFCD18323786
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified as “MFCD18323786” is a chemical substance with unique properties and applications It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD18323786” involves several steps, starting with the preparation of the precursor materials. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to facilitate the desired chemical transformations. The synthetic route may involve multiple stages, including condensation, cyclization, and purification processes.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up to meet demand. This involves optimizing the reaction conditions to ensure high yield and purity. Industrial methods may include continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a large scale.
化学反应分析
Types of Reactions
“MFCD18323786” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions
Oxidation Reactions: Typically involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Often involve nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
“MFCD18323786” has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the production of various chemical products and materials.
作用机制
The mechanism of action of “MFCD18323786” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the context of its use and the specific targets involved.
属性
IUPAC Name |
methyl 2-chloro-4-(4-oxo-1H-pyridin-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-13(17)10-3-2-8(6-11(10)14)12-7-9(16)4-5-15-12/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEKDSROFFHWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=O)C=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692766 |
Source


|
| Record name | Methyl 2-chloro-4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261905-76-3 |
Source


|
| Record name | Methyl 2-chloro-4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol](/img/structure/B6415631.png)

![6-Amino-3-[4-(ethylcarbamoyl)-3-fluorophenyl]picolinic acid](/img/structure/B6415655.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid](/img/structure/B6415657.png)


![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-hydroxypyridine](/img/structure/B6415679.png)



